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molecular formula C8H6ClNO4 B077292 4-Methoxy-3-nitrobenzoyl chloride CAS No. 10397-28-1

4-Methoxy-3-nitrobenzoyl chloride

Cat. No. B077292
M. Wt: 215.59 g/mol
InChI Key: FUXMQFBGQSNVBM-UHFFFAOYSA-N
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Patent
US08557996B2

Procedure details

4-methoxy-3-nitrobenzoyl chloride (1.08 g, 0.005 mol), 2-aminopyridine (0.94 g, 0.01 mol) and DIPEA (1.8 mL, 0.01 mol) were allowed to stir in dichloromethane (10 mL) for 48 hours to form 4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide. Intermediate was purified via silica column chromatography using 0 to 100% ethyl acetate in hexane.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1.CCN(C(C)C)C(C)C>ClCCl>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=O)NC2=NC=CC=C2)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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